Mcl1-IN-26 was developed through structure-based drug design, leveraging insights from crystallographic studies of Mcl1 bound to other inhibitors. The compound belongs to the class of non-natural peptide inhibitors designed to bind specifically to the hydrophobic pockets of the Mcl1 protein, particularly engaging residues such as Arg263, which are critical for its binding affinity and selectivity over other B-cell lymphoma family members.
The synthesis of Mcl1-IN-26 typically involves a multi-step organic synthesis process. Initial steps focus on constructing the core scaffold that mimics the natural ligands of Mcl1. Notably, the synthesis may include:
The synthesis of Mcl1-IN-26 has been optimized for yield and purity through iterative modifications based on structure-activity relationship studies.
Mcl1-IN-26 features a complex molecular structure characterized by:
The molecular formula, molecular weight, and specific stereochemistry are critical for understanding its pharmacological properties.
Mcl1-IN-26 undergoes specific chemical reactions that are essential for its activity:
The kinetics of these reactions can be quantified using surface plasmon resonance or similar techniques to determine binding affinity (IC50 values).
Mcl1-IN-26 exerts its anti-cancer effects primarily through:
Data from in vitro studies indicate that treatment with Mcl1-IN-26 results in significant increases in cleaved caspase levels, confirming its role in apoptosis induction.
Mcl1-IN-26 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm purity and structural integrity.
Mcl1-IN-26 has significant implications in cancer research and therapy:
MCL1 (myeloid cell leukemia 1), an anti-apoptotic BCL-2 family protein, functions as a critical gatekeeper of mitochondrial apoptosis. It sequesters pro-apoptotic proteins BAK and BIM via its BH3-binding groove, preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation [1] [7] [10]. Unlike BCL-2 or BCL-xL, MCL1 exhibits rapid turnover regulated by PEST domains (rich in proline, glutamate, serine, threonine), enabling dynamic cellular adaptation to stress signals [7] [10].
In cancer, MCL1 is among the most frequently amplified genes, with amplifications in 36% of breast cancers and 54% of lung cancers [8] [10]. This overexpression disrupts apoptotic balance, promoting tumor survival and conferring resistance to chemo/radiotherapy. For example, MCL1 upregulation in colorectal carcinoma mediates resistance to DNA-damaging agents like oxaliplatin by inhibiting mitochondrial cytochrome c release [6] [7]. CRISPR/Cas9 dependency screens further confirm that many solid and hematological tumors rely on MCL1 for survival (DepMap data) [10].
Table 1: MCL1 Dysregulation in Human Cancers
| Cancer Type | Amplification Frequency | Functional Consequence |
|---|---|---|
| Breast cancer | 36% | High tumor grade, poor prognosis |
| Non-small cell lung cancer | 54% | Chemoresistance to cisplatin/erlotinib |
| Colorectal carcinoma | ~40% | Nuclear translocation-induced oxaliplatin resistance |
| Multiple myeloma | 40% | Shorter progression-free survival |
MCL1’s BH3-binding groove, formed by α-helices 2–5 and 8, contains four hydrophobic pockets (P1–P4) that engage conserved residues (h1–h4) of BH3 domains [1] [10]. Key structural distinctions enhance MCL1’s therapeutic targeting potential:
Mitochondrial MCL1 also localizes to the matrix, independent of its anti-apoptotic role, where it maintains cristae morphology and oxidative phosphorylation (OXPHOS) by interacting with OPA1 and ACSL1 [2] [5] [10]. This dual compartmentalization underscores its multifaceted role in cellular homeostasis.
Table 2: MCL1 Structural Domains and Functions
| Domain | Structural Features | Biological Functions |
|---|---|---|
| N-terminal PEST | Unstructured; phosphorylation sites | Regulates rapid proteasomal degradation |
| BH3-binding groove | Hydrophobic pockets (P1-P4); electropositive | Binds BAK, BIM, NOXA; inhibits MOMP |
| Transmembrane domain | C-terminal α-helix | Mitochondrial outer membrane anchoring |
| Loop domain | Unique to MCL1 | Mediates nuclear translocation; chemoresistance |
MCL1 overexpression is a convergence point for multiple resistance pathways:
CRISPR screens reveal that MCL1-amplified cancers exhibit profound vulnerability to MCL1 inhibition, with synergistic efficacy observed when combined with BCL-xL inhibitors in p53-deficient models [6] [10]. BH3 profiling further demonstrates that tumors with high "MCL1 priming" (e.g., multiple myeloma) undergo rapid apoptosis upon MCL1 inhibition [7] [10].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: